2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)propanohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)propanohydrazide is an organic compound that features both chlorophenoxy and hydroxybenzylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)propanohydrazide typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of 2-(4-chlorophenoxy)propanoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-hydroxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)propanohydrazide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog without the hydrazide and benzylidene groups.
4-hydroxybenzaldehyde: A precursor used in the synthesis of the target compound.
N’-(4-hydroxybenzylidene)propanohydrazide: Lacks the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)propanohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
301309-20-6 |
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Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(22-15-8-4-13(17)5-9-15)16(21)19-18-10-12-2-6-14(20)7-3-12/h2-11,20H,1H3,(H,19,21)/b18-10+ |
InChI Key |
QRERZNXMAUVQGT-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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